Tert-butyl2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate
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Overview
Description
Tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate is a chemical compound with the molecular formula C11H14F3NO4 and a molecular weight of 281.23 g/mol . This compound is characterized by the presence of a pyrrolidine ring, a trifluoroacetyl group, and a tert-butyl ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate typically involves the reaction of pyrrolidine derivatives with trifluoroacetic anhydride and tert-butyl chloroformate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Pyrrolidine, trifluoroacetic anhydride, tert-butyl chloroformate.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature is maintained at around 0-5°C to control the reaction rate.
Purification: The crude product is purified using column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
In an industrial setting, the production of tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to maximize yield and minimize impurities. Advanced purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl or other functional groups.
Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acylation reactions can be carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxyl derivatives.
Scientific Research Applications
Tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme inhibitors and receptor ligands.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The trifluoroacetyl group can form strong hydrogen bonds with active sites of enzymes or receptors, leading to inhibition or activation of biological pathways. The pyrrolidine ring provides structural stability and enhances the compound’s binding affinity.
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine-2-one: A similar compound with a pyrrolidine ring and an oxo group.
Pyrrolidine-2,5-diones: Compounds with two oxo groups on the pyrrolidine ring.
Prolinol: A derivative of pyrrolidine with a hydroxyl group.
Uniqueness
Tert-butyl 2-oxo-3-(trifluoroacetyl)pyrrolidine-1-carboxylate is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. The trifluoroacetyl group enhances the compound’s stability and reactivity, making it valuable in various research applications.
Properties
Molecular Formula |
C11H14F3NO4 |
---|---|
Molecular Weight |
281.23 g/mol |
IUPAC Name |
tert-butyl 2-oxo-3-(2,2,2-trifluoroacetyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H14F3NO4/c1-10(2,3)19-9(18)15-5-4-6(8(15)17)7(16)11(12,13)14/h6H,4-5H2,1-3H3 |
InChI Key |
NACBMNLTYPLOGJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1=O)C(=O)C(F)(F)F |
Origin of Product |
United States |
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